(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has highlighted the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to the specified chemical. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Activity
Another study focused on the synthesis and biological activity of methanone derivatives, revealing moderate to good antimicrobial activity. This underscores the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Inhibition of B-Raf Kinase
A particular study synthesized novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure, evaluating them for B-Raf inhibitory and anti-proliferation activities. One compound showed potent biological activity, suggesting these derivatives could be promising for designing future B-Raf inhibitors (Yang et al., 2012).
Synthesis of Related Substances
The quality control of iloperidone, an antipsychotic medication, involved synthesizing related substances that included derivatives of the specified chemical structure. This highlights the compound's relevance in pharmaceutical chemistry and drug development processes (Jiangxi, 2014).
Antidepressant Drug Candidates
Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have been synthesized and evaluated for their potential as dual antidepressant drugs. These compounds showed promising in vitro activities for 5-HT(1A) receptor affinity and serotonin reuptake inhibition, indicating their therapeutic potential for depression treatment (Silanes et al., 2004).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-7-4-8-18-19(16)22-21(29-18)24-11-9-23(10-12-24)20(25)17-13-27-14-5-2-3-6-15(14)28-17/h2-8,17H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMIBKCDLRUTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.